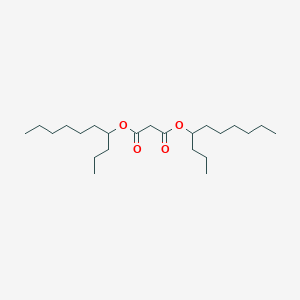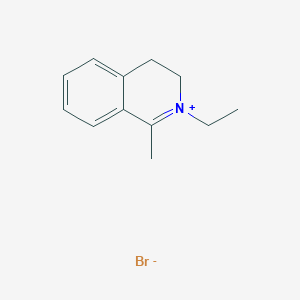
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound derived from the isoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl bromide and methyl iodide in the presence of a base, such as sodium hydride, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like cyanide or thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding nitriles or thiocyanates.
科学的研究の応用
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
N-Methyl-3,4-dihydroisoquinoline: Similar structure but lacks the ethyl group, leading to different chemical properties.
2-Ethyl-3,4-dihydroisoquinoline: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
113665-04-6 |
|---|---|
分子式 |
C12H16BrN |
分子量 |
254.17 g/mol |
IUPAC名 |
2-ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C12H16N.BrH/c1-3-13-9-8-11-6-4-5-7-12(11)10(13)2;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SQLQPQDZGXOLFM-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C2=CC=CC=C2CC1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
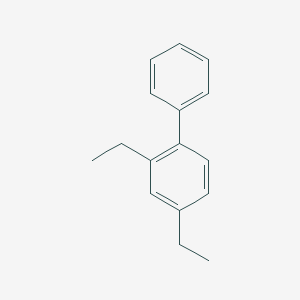

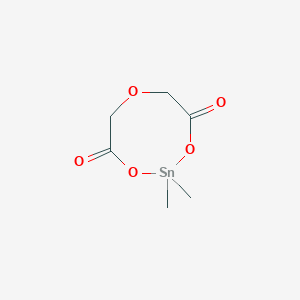
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)

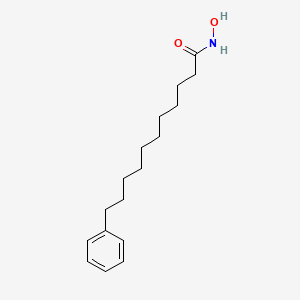

![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
